(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid
CAS No.: 1354484-55-1
Cat. No.: VC2690882
Molecular Formula: C20H28ClNO5
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354484-55-1 |
|---|---|
| Molecular Formula | C20H28ClNO5 |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | (2S,4S)-4-(2-tert-butyl-4-chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H28ClNO5/c1-19(2,3)14-9-12(21)7-8-16(14)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1 |
| Standard InChI Key | NCISTJOFGQXFNU-ZFWWWQNUSA-N |
| Isomeric SMILES | CC(C)(C)C1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O |
| SMILES | CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid is a modified proline derivative belonging to the larger family of N-protected amino acids. This compound is characterized by its distinct stereochemistry, with S configuration at both the C2 and C4 positions of the pyrrolidine ring.
Basic Identification Parameters
The compound can be identified through several standardized chemical identifiers as detailed in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | Not explicitly provided in sources |
| Molecular Formula | C₂₀H₂₈ClNO₅ |
| Molecular Weight | 397.9 g/mol |
| SMILES | Clc1ccc(c(c1)C(C)(C)C)O[C@H]1CC@HC(=O)O |
| InChI | InChI=1S/C20H28ClNO5/c1-19(2,3)14-9-12(21)7-8-16(14)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1 |
| InChIKey | NCISTJOFGQXFNU-ZFWWWQNUSA-N |
Table 1: Chemical Identifiers of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid
Structural Features
The molecule consists of several key structural components:
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A pyrrolidine core with (2S,4S) stereochemistry
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A tert-butoxycarbonyl (Boc) protecting group at the nitrogen (N1) position
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A carboxylic acid functional group at the C2 position
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A 2-(tert-butyl)-4-chlorophenoxy substituent at the C4 position
The structure maintains the rigidity of the pyrrolidine ring while incorporating functional groups that impart specific chemical properties and reactivity patterns. The Boc protecting group serves to modulate the reactivity of the nitrogen atom, which is a common strategy in peptide and medicinal chemistry synthesis .
Physical and Chemical Properties
Physical State and Appearance
Based on structural analogs, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid is likely a crystalline solid at room temperature. Similar proline derivatives with Boc protection typically appear as white to off-white crystalline powders .
Chemical Reactivity
The compound contains several reactive functional groups:
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The carboxylic acid group can participate in esterification, amidation, and reduction reactions
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The Boc protecting group can be cleaved under acidic conditions to liberate the free amine
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The phenoxy linkage provides stability while maintaining the structural integrity of the molecule
These reactive sites make the compound versatile for chemical transformations in synthetic pathways, particularly in medicinal chemistry applications.
Applications in Chemical and Pharmaceutical Research
Role in Medicinal Chemistry
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid and closely related compounds have significant applications in pharmaceutical research:
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As building blocks in the synthesis of biologically active molecules
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As intermediates in the synthesis of renin inhibitors, particularly compounds related to Aliskiren
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As scaffolds for the development of novel enzyme inhibitors
The proline ring, when appropriately substituted, often serves as a rigid core that can position functional groups in specific spatial orientations, which is valuable for designing compounds with targeted biological activities.
Role in the Synthesis of Aliskiren-related Compounds
Closely related compounds serve as key intermediates in the synthesis of Aliskiren and its analogs. Aliskiren is a renin inhibitor that has been studied for its potential use in treating hypertension. The structural features of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid make it a valuable precursor for such pharmaceutical compounds.
Structure-Activity Relationships
Importance of Stereochemistry
The (2S,4S) stereochemistry of this compound is critical for its application in medicinal chemistry. The specific spatial arrangement of substituents contributes to:
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Recognition by biological targets
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Binding affinity to enzymes and receptors
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Metabolic stability in biological systems
Related compounds with different stereochemical configurations, such as the (2R,4R) isomer, would exhibit different biological activities and synthetic utilities .
Functional Group Contributions
Each functional group in the molecule serves specific purposes:
| Functional Group | Role and Contribution |
|---|---|
| Pyrrolidine ring | Provides a rigid scaffold and contributes to conformational restriction |
| Boc group | Protects the nitrogen, modulates reactivity, and can be selectively removed |
| Carboxylic acid | Serves as a site for further functionalization (e.g., amide formation) |
| 2-(tert-butyl)-4-chlorophenoxy | Contributes to membrane permeability and potential binding interactions |
Table 2: Functional Group Contributions to Molecular Properties
Related Derivatives and Structural Analogs
Several structurally related compounds have been identified and studied, providing context for understanding the properties and applications of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid:
Key Structural Analogs
| Compound | Key Structural Differences | Potential Applications |
|---|---|---|
| (2R,4R)-4-(2-Tert-butyl-4-chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | Opposite stereochemistry (2R,4R) | Similar pharmaceutical applications with different stereochemical interactions |
| Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride | Methyl ester derivative, HCl salt | Potentially improved solubility in certain solvents, modified reactivity |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylic acid | Lacks tert-butyl group on phenoxy moiety | Modified lipophilicity and possibly different binding properties |
| 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride | Lacks Boc protection and carboxylic acid group | More basic compound, different reactivity profile |
Table 3: Structural Analogs and Their Distinctive Features
Analytical Methods for Characterization
Spectroscopic Techniques
Several analytical methods are suitable for characterizing (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for confirming structure and stereochemistry
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Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
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Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and carbamate
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X-ray Crystallography: For definitive confirmation of the three-dimensional structure and stereochemistry
Chromatographic Methods
Purification and analysis can be performed using:
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High-Performance Liquid Chromatography (HPLC): For purity assessment and separation
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Thin-Layer Chromatography (TLC): For reaction monitoring and purity screening
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Column Chromatography: For laboratory-scale purification
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